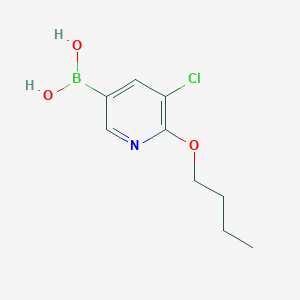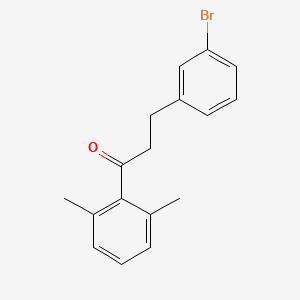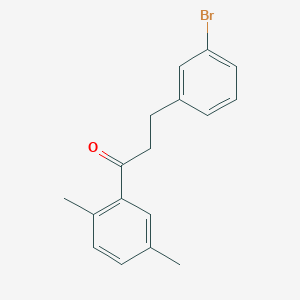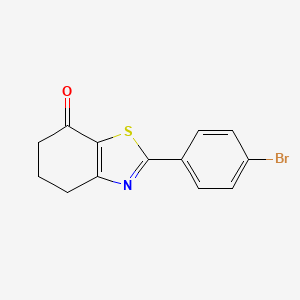
Acide (6-butoxy-5-chloropyridin-3-yl)boronique
Vue d'ensemble
Description
(6-Butoxy-5-chloropyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C9H13BClNO3 and a molecular weight of 229.47 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a butoxy group at the 6-position and a chlorine atom at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a versatile building block in medicinal chemistry and materials science.
Biology and Medicine: In biological research, boronic acids are investigated for their potential as enzyme inhibitors, particularly protease inhibitors . The unique properties of (6-Butoxy-5-chloropyridin-3-yl)boronic acid make it a valuable tool in the development of new therapeutic agents.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in cross-coupling reactions makes it essential for the synthesis of various functionalized aromatic compounds.
Mécanisme D'action
- In the case of boronic acids used in Suzuki–Miyaura cross-coupling reactions, they participate in transmetalation reactions with palladium catalysts. This involves the transfer of a nucleophilic organic group from boron to palladium, leading to the formation of new carbon–carbon bonds .
Mode of Action
Pharmacokinetics (ADME Properties)
- The butoxy group (-O-C4H9) at position 6 influences the compound’s overall electronic properties. It may affect its solubility and absorption. Limited information is available regarding distribution. The compound may undergo biotransformation in vivo, but specific metabolic pathways are unknown. Excretion pathways remain uncharacterized.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6-Butoxy-5-chloropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-butoxy-5-chloropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods: Industrial production of (6-Butoxy-5-chloropyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Butoxy-5-chloropyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield pyridine N-oxides.
Comparaison Avec Des Composés Similaires
- (6-Butoxy-5-chloropyridin-2-yl)boronic acid
- (6-Butoxy-5-chloropyridin-4-yl)boronic acid
- (6-Butoxy-5-chloropyridin-3-yl)boronic ester
Uniqueness: (6-Butoxy-5-chloropyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both butoxy and chlorine substituents provides distinct electronic and steric properties that can be leveraged in various synthetic applications.
Propriétés
IUPAC Name |
(6-butoxy-5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(11)5-7(6-12-9)10(13)14/h5-6,13-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDPMRPXWIYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675118 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-71-8 | |
| Record name | (6-Butoxy-5-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)








